molecular formula C9H7BrO B130187 5-Bromo-1-indanone CAS No. 34598-49-7

5-Bromo-1-indanone

Cat. No. B130187
CAS RN: 34598-49-7
M. Wt: 211.05 g/mol
InChI Key: KSONICAHAPRCMV-UHFFFAOYSA-N
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Description

5-Bromo-1-indanone is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It also participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .


Synthesis Analysis

5-Bromo-1-indanone has been synthesized in various studies. For instance, it has been used in the synthesis of compounds with a broad range of biological activity . Another study synthesized seventy-five aurone and indanone compounds, which incorporate derivatives of aurone and indanones .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-indanone is C9H7BrO, and its molecular weight is 211.06 . It is a 1-indanone derivative .


Chemical Reactions Analysis

5-Bromo-1-indanone is used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination . It can also be synthesized by Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid with chlorosulfonic acid .


Physical And Chemical Properties Analysis

5-Bromo-1-indanone is a solid at 20°C . Its physical properties like density, freezing point, and refractive index have been determined .

Scientific Research Applications

Polymerization Catalysis

5-Bromo-1-indanone is utilized in the synthesis of group 4 metallocenes bearing η5-2-(N-Azolyl)indenyl ligands. These ligands, synthesized via Pd-catalyzed cross-coupling reactions, are used in obtaining semisandwich complexes of zirconium, which demonstrate potential in olefin polymerization catalysis (Lebedev et al., 2009).

Heck-type Cyclizations

5-Bromo-1-indanone is a precursor in Heck-type cyclization reactions. These reactions are instrumental in synthesizing (2-Substituted)-1-indanones via 5-endo-trig cyclizations. The synthesis of these compounds, using microwave heating and other methods, has broad applications in various fields (Zawisza et al., 2008).

Synthesis of Indenyl Butanoate

In pharmaceutical synthesis, the Reformatsky reaction involving 5-methoxy-1-indanone and methyl 2-bromo butyrate is scaled from the lab to the pilot plant, indicating industrial-scale application possibilities for the resulting indenyl butanoate (Scherkenbeck & Siegel, 2005).

Synthesis of Hydrocarbons for Nanotubes

The synthesis of basket-shaped hydrocarbons from 4-bromo-1-indanone suggests its use in creating end-cap templates for carbon nanotubes. This application is crucial in material sciences, especially in the development of nanostructures (Cui et al., 2010).

Synthesis of Indanone Derivatives

5-Bromo-1-indanone is also significant in synthesizing various indanone derivatives. These derivatives have wide applications, including in the fields of pesticide, medicine, dyes, and functional materials, highlighting the compound's versatility (Qian, 2014).

Safety And Hazards

5-Bromo-1-indanone is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .

Future Directions

While specific future directions for 5-Bromo-1-indanone are not detailed in the search results, it’s worth noting that 1-indanone derivatives have been widely used in medicine, agriculture, and in natural products synthesis . This suggests potential future applications in these areas.

properties

IUPAC Name

5-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONICAHAPRCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334432
Record name 5-Bromo-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-indanone

CAS RN

34598-49-7
Record name 5-Bromo-1-indanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

4-(3-Chloropropanoyl)bromobenzene (ex. Lancaster) (24.7 g) added to aluminium chloride (100 g) and sodium chloride (25 g) at 180°. After 30 minutes at 180°-220° the mixture was poured onto ice and treated with acetic acid (30 ml). The resultant product was collected and taken up in ether, the organic solution was dried and concentrated and the residue recrystallised from methanol to give 5-bromoindan-1-one (9 g).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 448 g of AlCl3 (335.98 mmol) and 112 g of NaCl is brought to 180° C. in a reactor. The mixture is stirred whilst introducing the compound obtained in Step A (44.77 g, 180.9 mmol) slowly using a spatula. The temperature is maintained at 180-220° C. The reaction continues for 30 minutes. Hydrolysis over 4.5 kg of ice in the presence of 135 ml of acetic acid yields a dark brown precipitate, which is filtered off, washed with water and dried in vacuo. The title compound is isolated by recrystallisation from methanol.
Name
Quantity
448 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
44.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4.5 kg
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
CS Li, WC Black, CC Chan… - Journal of medicinal …, 1995 - ACS Publications
The recent discovery of an alternative form cyclooxygenase (cyclooxygenase-2, COX-2), which has been proposed toplay a significant role in inflammatory conditions, may provide an …
Number of citations: 104 pubs.acs.org
J Scheigetz, R Zamboni, B Roy - Synthetic communications, 1995 - Taylor & Francis
… The 5% isomeric contaminant 6-acetylamino-5-bromo-1 -indanone 3 was not hydrolysed. The mixture was concentrated on a rotavap to remove the methanol while keeping the bath …
Number of citations: 12 www.tandfonline.com
M Mundt, J Hollender - Journal of Chromatography A, 2005 - Elsevier
… As internal standards 1,1′-binaphthalene, trans-2-bromo-1-indanole or 5-bromo-1-indanone were used. Hundred microliters of methanol stock solutions was added to 1 L sample, …
Number of citations: 65 www.sciencedirect.com
D Villarón, N Duindam… - Chemistry–A European …, 2021 - Wiley Online Library
… )-1, which was obtained via a mixed coupling of 5-bromo-1-indanone and 5-dimethylamino-1-… First, McMurry homocoupling of 5-bromo-1-indanone afforded a mixture of (E)-2 and (Z)-2. …
JAW Jong, Y Guo, D Hazenbrink… - Macromolecular …, 2020 - Wiley Online Library
… InlineGraphics In a 10 L three necked round bottom flask 5-bromo-1-indanone (500 g, 2.37 mol, 1.0 eq.) and potassium trifluoro(vinyl)borate (381.0 g, 2.84 mol, 1.2 eq.) were dissolved …
Number of citations: 10 onlinelibrary.wiley.com
A Rioz‐Martínez, G de Gonzalo, DE Torres Pazmiño… - 2009 - Wiley Online Library
… HAPMO showed a lower activity towards the oxidation of 5-bromo-1-indanone (7a) than towards the chlorine derivative, whereas 6-bromoisochroman-1-one (7c) can be obtained with …
D Villarón, SJ Wezenberg - Angewandte Chemie, 2020 - Wiley Online Library
… In 1992, Lapouyade and co-workers reported such a mixed coupling between 5-dimethylamino-1-indanone and either 1-indanone or 5-bromo-1-indanone (Scheme 2 c). This afforded …
Number of citations: 92 onlinelibrary.wiley.com
B Gómez‐Lor, Ó Frutos, PA Ceballos… - European Journal of …, 2001 - Wiley Online Library
… 4-Bromo-1-indanone (4a) was further purified from 5-bromo-1-indanone by crystallization (… Hz, 1 H), 7.90 (d, J = 2.0 Hz, 1 H); 5-bromo-1-indanone (193 mg, 3%); R f = 0.7 (5:1, hexane/…
A Casimiro-Garcia, RJ Heemstra, CF Bigge… - Bioorganic & medicinal …, 2013 - Elsevier
… The heterocyclic head group 6 was prepared as previously described, 14 while (R)-5-bromo-1-indanol (7) was obtained via catalytic enantioselective reduction of 5-bromo-1-indanone …
Number of citations: 32 www.sciencedirect.com
C Chuang, S Collibee, L Ashcraft, W Wang… - Journal of Medicinal …, 2021 - ACS Publications
… The three step, asymmetric synthesis of intermediate 53 starting with 5-bromo-1-indanone (45) is shown in Scheme 3. Chiral alcohol 52 was synthesized using a Corey–Bakshi–Shibata …
Number of citations: 74 pubs.acs.org

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